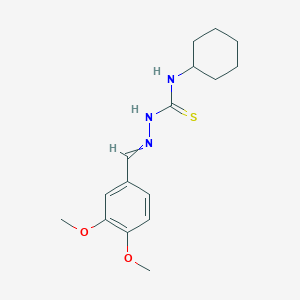

![molecular formula C13H9ClN2S2 B5514413 4-[(4-chlorophenyl)thio]-2-methylthieno[2,3-d]pyrimidine](/img/structure/B5514413.png)

4-[(4-chlorophenyl)thio]-2-methylthieno[2,3-d]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-[(4-chlorophenyl)thio]-2-methylthieno[2,3-d]pyrimidine” is a heterocyclic compound. Pyrimidines, which include this compound, are a significant class of organic compounds that contain two nitrogen atoms in a six-membered ring . They are integral parts of DNA and RNA and have diverse pharmacological properties .

Synthesis Analysis

The synthesis of thioxopyrimidines, such as “4-[(4-chlorophenyl)thio]-2-methylthieno[2,3-d]pyrimidine”, and their condensed analogs with an exocyclic sulfur atom are often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the synthesis of these heterocyclic systems involves the direct interaction of various 2-halo derivatives with sulfur-containing reagents .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Pyrimidine derivatives, including 4-[(4-chlorophenyl)thio]-2-methylthieno[2,3-d]pyrimidine, have demonstrated antimicrobial properties. Researchers have synthesized derivatives of this compound and evaluated their efficacy against bacterial and fungal strains. For instance:

- A series of 2,4,6-trisubstituted pyrimidines exhibited promising antimicrobial activity against microbial strains such as Bacillus pumilis, Bacillus subtilis, Escherichia coli, Pseudomonas vulgaris, Aspergillus niger, and Penicillium crysogenium .

- Additionally, a library of 5-amino-6-(benzo[d]thiazol-2-yl)-2-(2-(substituted benzylidene) hydrazinyl)-7-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one derivatives demonstrated antibacterial activity against various pathogens .

Medicinal Applications

The compound’s therapeutic potential extends beyond antimicrobial effects:

- Inflammation, Epilepsy, and Sepsis : A synthesized derivative of 4-aminopyrido[2,3-d]pyrimidine has been effective in treating inflammation, epilepsy, and sepsis .

- Antiviral Activity : Pyrimidine derivatives, including this compound, have shown antiviral properties .

- Antioxidant and Anticancer Properties : While not specific to this compound, pyrimidines in general exhibit antioxidant and anticancer potential .

- Analgesic and Anti-inflammatory Effects : Pyrimidines have been investigated for their analgesic and anti-inflammatory properties .

- Antimalarial Activity : Although not directly studied for this compound, pyrimidines have been explored as potential antimalarial agents .

Material Science and Corrosion Inhibition

Beyond medicine, thiophene derivatives (which share structural similarities with pyrimidines) are used in material science and corrosion inhibition. Thiophenes exhibit properties such as:

Direcciones Futuras

The potential of pyrimidines, including “4-[(4-chlorophenyl)thio]-2-methylthieno[2,3-d]pyrimidine”, is still not exhausted despite decades of research . The progress in high-throughput biological screening technologies and the variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .

Propiedades

IUPAC Name |

4-(4-chlorophenyl)sulfanyl-2-methylthieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2S2/c1-8-15-12-11(6-7-17-12)13(16-8)18-10-4-2-9(14)3-5-10/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUNLVWOWJLNPTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CS2)C(=N1)SC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Chlorophenyl)sulfanyl]-2-methylthieno[2,3-d]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(4-methylphenyl)amino]carbonyl}phenyl cyclohexanecarboxylate](/img/structure/B5514341.png)

![(1S*,5R*)-3-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5514350.png)

![1-[(dimethylamino)sulfonyl]-N-{2-[methyl(4-methylphenyl)amino]ethyl}-3-piperidinecarboxamide](/img/structure/B5514362.png)

![{4-[4-(1H-1,2,4-triazol-3-yl)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5514372.png)

![ethyl {[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5514399.png)

![6-(2-methoxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5514400.png)

![2-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5514407.png)

![3-(4-chlorophenyl)-N'-[4-(dimethylamino)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5514415.png)

![3-[(3R*,4S*)-1-{[2-(dimethylamino)pyrimidin-5-yl]methyl}-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5514423.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B5514440.png)

![(3S*,4R*)-1-{[(cyclopropylmethyl)thio]acetyl}-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5514444.png)